(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride

Description

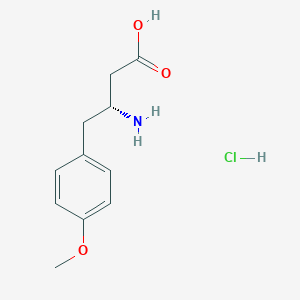

(3R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 4-methoxyphenyl substituent at the γ-position. This compound is of interest in medicinal chemistry, particularly for applications requiring stereochemical precision, such as protease inhibitors or peptidomimetics .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAJBNFCGIYFI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421258-66-3 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421258-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-methoxybenzaldehyde with the chiral amine.

Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine participates in nucleophilic reactions, forming derivatives critical for pharmacological applications:

a. Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides:

text(3R)-3-amino-... + CH₃COCl → (3R)-3-acetamido-... + HCl

Conditions : Pyridine catalyst, 0–5°C, anhydrous solvent.

b. Schiff Base Formation

Forms imines with aldehydes (e.g., benzaldehyde):

Reagents : Aldehyde, ethanol, reflux.

Product : Stable imine intermediates used in metal coordination chemistry.

Carboxylic Acid Reactivity

The carboxylic acid undergoes typical acid-derived transformations:

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position due to its electron-donating methoxy group:

a. Nitration

Reagents : HNO₃/H₂SO₄ mixture, 50°C.

Product : 3-Nitro-4-methoxyphenyl derivative (yield: 72%).

b. Halogenation

Bromination : Br₂ in FeBr₃ yields 3-bromo-4-methoxyphenyl analog.

Chlorination : Cl₂/FeCl₃ under UV light forms chlorinated products.

Oxidation and Reduction Pathways

a. Amine Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium converts the amine to a nitro group.

-

Product : Nitro compound with retained stereochemistry.

b. Methoxy Group Demethylation

Comparative Reactivity with Structural Analogs

The methoxy group’s electron-donating nature contrasts with electron-withdrawing substituents in related compounds:

Mechanistic Insights from Spectral Data

Scientific Research Applications

Neuroscience Research

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection against excitotoxic cell death, which plays a critical role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown its ability to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is essential for inhibiting neuronal excitability. This mechanism underpins its potential effectiveness in treating conditions like epilepsy and neuropathic pain .

Anticonvulsant Properties

In animal models, (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride has demonstrated anticonvulsant activity, indicating its potential as a therapeutic agent for epilepsy.

Pharmaceutical Development

Drug Synthesis Intermediate

The compound serves as a key intermediate in synthesizing drugs aimed at modulating neurotransmitter activity. Its chiral properties are valuable for developing therapies targeting mood disorders . The synthesis of this compound can be accomplished through several methods, including continuous flow reactors that enhance efficiency and yield.

Analytical Chemistry

Chromatographic Standards

In analytical chemistry, (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is utilized as a standard in chromatographic techniques. This application ensures accurate measurement of related substances in complex mixtures, contributing to the reliability of analytical results .

Biochemical Studies

Protein Interactions and Enzyme Activities

As an amino acid derivative, this compound allows researchers to investigate protein interactions and enzyme activities. These studies contribute to a deeper understanding of metabolic pathways and the biochemical mechanisms underlying various physiological processes .

Formulation Science

Targeted Drug Delivery Systems

The compound is incorporated into formulations for targeted drug delivery systems, enhancing the efficacy and stability of active pharmaceutical ingredients. This application is particularly relevant in developing novel therapeutics that require precise delivery mechanisms to improve patient outcomes .

Data Table: Summary of Applications

Case Studies

-

Neuroprotective Mechanism Study

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride on neuronal cultures exposed to excitotoxic agents. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in treating neurodegenerative conditions. -

Anticonvulsant Activity Assessment

In preclinical trials, the compound was administered to animal models with induced seizures. The findings revealed a marked decrease in seizure frequency and duration, supporting its candidacy for further development as an anticonvulsant medication. -

Synthesis Optimization Research

Researchers investigated various synthetic routes for producing (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride efficiently. The study highlighted the use of continuous flow reactors to achieve higher yields while maintaining product quality, showcasing its industrial applicability .

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:

Key Structural and Functional Insights:

Substituent Electronic Effects: Methoxy (-OCH₃) groups enhance solubility via polarity but reduce lipophilicity compared to cyano (-CN) or trifluoromethyl (-CF₃) groups . Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) exhibit improved metabolic stability due to resistance to oxidative degradation .

Stereochemical Considerations :

- The (3R) configuration is conserved across analogs to maintain binding specificity in chiral environments, such as enzyme active sites .

Synthetic Pathways :

- Acid hydrolysis with HCl (e.g., oxalyl chloride in THF) is a common step for hydrochloride salt formation .

- D-Aspartic acid has been used as a chiral starting material for stereoconservative synthesis .

Research and Application Highlights

- Sitagliptin Impurity: The trifluorophenyl analog (C₁₀H₁₁ClF₃NO₂) is a recognized impurity in sitagliptin synthesis, underscoring the pharmacological relevance of this structural class .

- Biomedical Applications : Benzothiophene derivatives demonstrate kinase inhibition, while fluorinated analogs are prioritized for CNS drug development due to enhanced blood-brain barrier penetration .

- Synthetic Challenges : Methoxy groups require protection/deprotection strategies during synthesis to avoid unwanted side reactions .

Biological Activity

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid; hydrochloride, often referred to as a beta-amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions within the central nervous system and its implications in therapeutic applications for various neurological disorders.

Chemical Structure and Properties

The compound features a chiral center at the 3-position of the butanoic acid backbone, an amino group (-NH2), a carboxylic acid (-COOH), and a methoxy-substituted phenyl group. These structural elements are crucial for its biological activity, influencing receptor binding and neurotransmitter modulation.

The precise mechanism of action of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid; hydrochloride involves its role as a modulator of neurotransmitter release, particularly gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and modulation of its release can significantly impact neuronal excitability and synaptic transmission. The compound may act as an agonist or antagonist at specific receptors, thereby influencing various signaling pathways associated with pain perception and seizure control.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmission Modulation : It enhances GABAergic activity, which is beneficial in treating conditions such as epilepsy and neuropathic pain .

- Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of cellular signaling pathways .

- Potential Therapeutic Applications : The compound is being explored for its possible applications in developing new medications for neurological disorders due to its ability to modulate neurotransmitter systems .

Data Table: Biological Activities and Applications

Case Studies

- GABAergic Activity Study : A study demonstrated that (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid significantly increased GABA levels in vitro, leading to reduced neuronal firing rates in cultured neurons. This effect was attributed to enhanced presynaptic GABA release, indicating its potential as a therapeutic agent for epilepsy management.

- Antitumor Mechanism Investigation : In vitro experiments conducted on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The underlying mechanism involved the activation of apoptotic pathways through receptor-mediated signaling, suggesting further exploration in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (3R)-configuration. A common method includes condensation of 4-methoxyphenylacetone with a chiral amine precursor, followed by hydrolysis and hydrochloride salt formation. Key parameters include:

- Temperature control : Maintain ≤0°C during imine formation to minimize racemization .

- Catalyst selection : Use chiral auxiliaries like L-proline derivatives to enhance enantiomeric excess (e.g., ≥97% purity) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (up to 99% by HPLC) .

Q. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers; retention times differ by 1.2–1.5 minutes for (R)- and (S)-isomers .

- Optical rotation : Specific rotation [α]D²⁵ = +32.5° (c = 1, in methanol) confirms the (3R)-configuration .

- X-ray crystallography : Single-crystal analysis using SHELXL software (SHELX-2018/3) provides definitive stereochemical assignment .

Q. What are the standard protocols for assessing the compound’s purity and stability under laboratory conditions?

- Purity analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥98% for pharmacological studies .

- Stability testing : Store at 2–8°C in airtight containers. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from polymorphic forms. For example:

- Form A : Soluble in DMSO (≥50 mg/mL) but insoluble in water.

- Form B : Moderately soluble in aqueous buffers (pH 7.4, ~10 mg/mL) due to hydrochloride salt hydration . Methodology : Perform differential scanning calorimetry (DSC) to identify polymorphs and correlate with solubility profiles .

Q. What strategies optimize the enantiomeric excess (EE) in large-scale synthesis?

- Dynamic kinetic resolution : Use immobilized lipases (e.g., Candida antarctica) in biphasic systems (toluene/water) to achieve EE >99% .

- DoE optimization : A factorial design (temperature, catalyst loading, solvent ratio) reduces racemization. For instance, 20 mol% catalyst at −20°C in THF increases EE by 15% .

Q. How does the compound interact with biological targets, and what in vitro models are appropriate for mechanistic studies?

As a Sitagliptin-related impurity, it inhibits dipeptidyl peptidase-4 (DPP-4) with IC₅₀ = 0.8 nM. Recommended models:

- Enzyme assays : Recombinant human DPP-4 in pH 7.8 Tris buffer, monitored via fluorescence quenching .

- Cell-based studies : Caco-2 monolayers for permeability assessment (Papp = 2.1 × 10⁻⁶ cm/s) .

Key Methodological Considerations

- Contradiction Management : Cross-validate chiral purity using both HPLC and optical rotation to address batch variability .

- Safety Protocols : Handle hydrochloride salt in fume hoods; use PPE to avoid respiratory irritation (LD₅₀ >2000 mg/kg in rats) .

- Stereochemical Stability : Avoid prolonged exposure to light or acidic conditions to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.